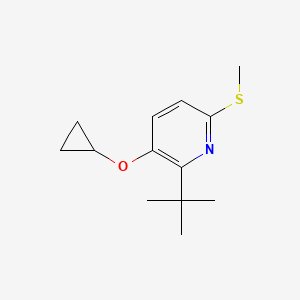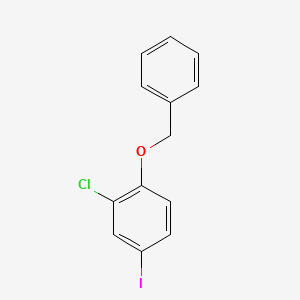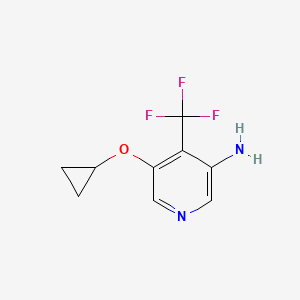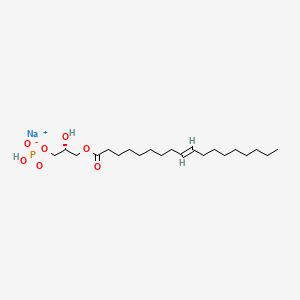
9-Octadecenoic acid (9Z)-, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, monosodium salt typically involves the esterification of 9-octadecenoic acid with a hydroxypropyl ester. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The phosphonooxy group is introduced through a phosphorylation reaction, which involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond of the 9-octadecenoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can target the ester and phosphonooxy groups, converting them into their corresponding alcohols and phosphines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydroxy and phosphonooxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, amines, and other nucleophiles under mild to moderate temperature and pressure.
Major Products Formed
Oxidation: Formation of epoxides, diols, and carboxylic acids.
Reduction: Formation of alcohols and phosphines.
Substitution: Formation of various substituted esters and phosphonates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.
Biology
In biological research, 9-Octadecenoic acid (9Z)-, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, monosodium salt is studied for its potential role in cell signaling and membrane dynamics. The phosphonooxy group is of particular interest due to its similarity to naturally occurring phospholipids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological membranes and signaling pathways makes it a candidate for drug delivery systems and as a potential therapeutic agent for various diseases.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants, emulsifiers, and lubricants. Its unique properties make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, monosodium salt involves its interaction with biological membranes and signaling pathways. The phosphonooxy group can mimic the behavior of natural phospholipids, allowing the compound to integrate into cell membranes and influence membrane fluidity and signaling. The hydroxypropyl ester moiety can interact with various enzymes and receptors, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester: This compound lacks the phosphonooxy group, making it less versatile in terms of chemical reactivity and biological interactions.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester:
Uniqueness
The presence of the phosphonooxy group in 9-Octadecenoic acid (9Z)-, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, monosodium salt makes it unique compared to other similar compounds. This group enhances its chemical reactivity and allows it to participate in a wider range of reactions. Additionally, its ability to mimic natural phospholipids makes it valuable for biological and medical research.
Properties
Molecular Formula |
C21H40NaO7P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;[(2R)-2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+;/t20-;/m1./s1 |
InChI Key |
XGRLSUFHELJJAB-AGQXZRJYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




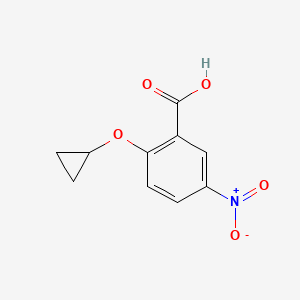
![2-(2,4-dichlorophenoxy)-1-({[(E)-(3-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B14812427.png)
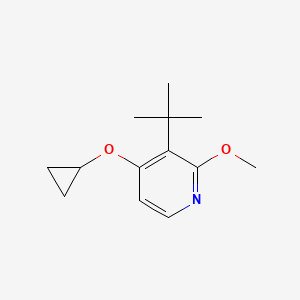
![N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14812431.png)

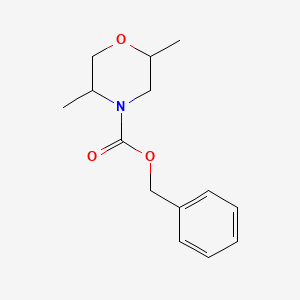

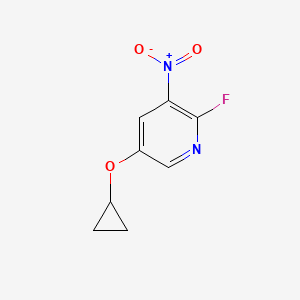
![4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B14812447.png)
